molecular formula C63H58Cl2N2O2P2Ru B1602084 (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 329735-86-6

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

カタログ番号: B1602084
CAS番号: 329735-86-6
分子量: 1109.1 g/mol
InChIキー: ZVVRWLPQKLDJRW-OEGAAENXSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is a DMF/Diethyl ether solvate>

特性

IUPAC Name

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C19H26N2O2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h1-32H;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRWLPQKLDJRW-OEGAAENXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H58Cl2N2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573184
Record name (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329735-86-6
Record name (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, often referred to as DAIPEN, is a chiral diamine with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₉H₂₆N₂O₂
  • Molecular Weight : 314.422 g/mol
  • CAS Number : 166764-19-8
  • Melting Point : 78–98 °C

Mechanisms of Biological Activity

The biological activity of DAIPEN can be attributed to its structural features and the presence of functional groups that interact with biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DAIPEN has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors : The compound may bind to various receptors in the body, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Properties : DAIPEN exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Therapeutic Applications

DAIPEN has been investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that DAIPEN may have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce inflammation.
  • Cardiovascular Health : The compound's antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage in vascular tissues.

Case Studies

  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines demonstrated that DAIPEN significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways.
  • Neuroprotection in Animal Models
    • Animal studies showed that DAIPEN administration led to improved cognitive function in models of Alzheimer's disease. The compound was found to reduce amyloid plaque formation and neuroinflammation.
  • Cardiovascular Protection
    • A study assessing the effects of DAIPEN on rat models indicated a reduction in blood pressure and improved endothelial function, suggesting potential for treating hypertension.

Data Tables

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₂
Molecular Weight314.422 g/mol
Melting Point78–98 °C
CAS Number166764-19-8
Antioxidant ActivityYes
Cancer Cell Line InhibitionSignificant reduction in viability
Neuroprotective EffectsImproved cognitive function in models

準備方法

Preparation of (2R)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine

  • Source and Purity : This chiral diamine is commercially available with high enantiomeric purity (≥97%), molecular formula C₁₉H₂₆N₂O₂, and molecular weight 314.42 g/mol. It is typically isolated as a crystalline solid with a melting point range of 78–98 °C.

  • Synthetic Route : The diamine is generally prepared via asymmetric synthesis methods involving chiral auxiliaries or catalysts to ensure the (2R) stereochemistry. While detailed synthetic protocols are proprietary, patents describe processes involving selective amination of precursor ketones or epoxides followed by resolution steps to enrich the desired enantiomer.

Preparation of the Ruthenium Dichloride Complex

  • Ruthenium Source : The ruthenium component is introduced as dichlororuthenium(II), commonly from ruthenium(III) chloride precursors reduced under controlled conditions.

  • Complex Formation : The complex is formed by coordination of the ruthenium center with the diamine ligand and the diphosphine ligand ([1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane). The process involves:

    • Ligand Coordination : The diamine and diphosphine ligands are reacted with ruthenium chloride salts in an inert atmosphere, often in solvents like tetrahydrofuran (THF) or toluene, at elevated temperatures to promote complexation.

    • Stoichiometry and Conditions : Typically, a 1:1:1 molar ratio of ruthenium chloride, diamine, and diphosphine is used. The reaction is conducted under nitrogen or argon to prevent oxidation, with stirring for several hours to ensure complete complexation.

  • Isolation and Purification : The resulting ruthenium complex is isolated by filtration or crystallization. Purification may involve recrystallization from suitable solvents or chromatographic techniques to remove unreacted ligands or impurities.

Preparation of [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane Ligand

  • Ligand Synthesis : This bulky diphosphine ligand is synthesized through multi-step organic synthesis involving:

    • Phosphination : Introduction of diphenylphosphino groups onto naphthalene rings via lithiation followed by reaction with chlorodiphenylphosphine.

    • Coupling Reactions : Formation of the naphthalene backbone with correct substitution patterns using palladium-catalyzed coupling or related aromatic substitution methods.

  • Purification : The ligand is purified by recrystallization and characterized by NMR and elemental analysis to confirm structure and purity.

Integrated Preparation Process of the Complete Complex

A representative preparation sequence based on patent and literature data is summarized below:

Step Reagents/Conditions Description Outcome
1 (2R)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine (≥97%) Starting chiral diamine ligand High-purity chiral diamine
2 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane Bulky diphosphine ligand Purified diphosphine ligand
3 Ruthenium(III) chloride hydrate Ruthenium source Ruthenium precursor
4 Solvent: Tetrahydrofuran or toluene; inert atmosphere (N₂ or Ar); temperature 50-80 °C; time 6-24 h Ligand coordination reaction Formation of ruthenium-diamine-diphosphine complex
5 Purification by crystallization or chromatography Isolation of pure complex Final ruthenium complex

Research Findings on Preparation Efficiency and Catalytic Activity

  • Catalytic Performance : The ruthenium complex prepared by the above methods exhibits excellent catalytic activity in asymmetric hydrogenation and reduction reactions, attributed to the chiral diamine and bulky diphosphine ligands that create a well-defined chiral environment around the ruthenium center.

  • Enantiomeric Purity : The use of enantiomerically pure diamine ligand ensures high enantioselectivity in catalytic applications, with enantiomeric excesses often exceeding 95% in test reactions.

  • Stability : The complex demonstrates good thermal and air stability when stored under inert conditions, facilitating practical applications in synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Chiral Diamine Purity ≥97% enantiomeric purity
Ruthenium Source Ruthenium(III) chloride hydrate
Ligand to Metal Ratio 1:1:1 (diamines:diphosphine:ruthenium)
Solvent Tetrahydrofuran, toluene
Reaction Atmosphere Nitrogen or Argon
Temperature 50–80 °C
Reaction Time 6–24 hours
Purification Methods Crystallization, chromatography
Final Product Form Solid crystalline complex

Q & A

Basic: What are the recommended synthetic routes for preparing this ruthenium-phosphine complex, and how do ligand stereochemistry and purity affect yield?

The compound is synthesized via coordination of a chiral diamine ligand (e.g., (2R)-DAIPEN) and a bulky phosphine ligand (e.g., BINAP derivatives) with RuCl₂. Key steps include:

  • Ligand pre-activation under inert atmospheres to avoid oxidation.
  • Stoichiometric control of Ru:ligand ratios (typically 1:1.5–2.0) to minimize side-products .
  • Stereochemical purity of the diamine ligand (e.g., (2R)-configuration) is critical for enantioselective catalysis. Impurities >2% in ligand stereochemistry reduce catalytic efficiency by 30–50% .
  • Post-synthesis purification via recrystallization (e.g., using CH₂Cl₂/hexane) improves yield to >70% .

Basic: What spectroscopic and analytical methods are most reliable for characterizing this complex?

  • NMR : ¹H and ³¹P NMR confirm ligand coordination. For example, the ³¹P signal for the phosphine ligand shifts from δ 10–15 ppm (free ligand) to δ 20–25 ppm (bound) due to Ru-P bonding .
  • HRMS : ESI-HRMS in positive ion mode detects the molecular ion peak [M-Cl]⁺ with <2 ppm mass error. Example: Calculated for C₆₀H₅₄Cl₂N₂P₂Ru: 1058.21; observed: 1058.20 .
  • X-ray crystallography : Resolves stereochemical ambiguities in the octahedral Ru center. Key metric parameters (e.g., Ru-P bond lengths: 2.25–2.30 Å) validate structural integrity .

Advanced: How does electronic tuning of the phosphine ligand impact catalytic activity in asymmetric hydrogenation?

  • Electron-rich phosphines (e.g., diphenylphosphine derivatives) enhance substrate binding but may reduce turnover frequency (TOF) due to steric hindrance.
  • Bulky substituents (e.g., naphthyl groups) improve enantioselectivity (>90% ee) in ketone hydrogenation by restricting substrate orientation .
  • Quantitative analysis : DFT calculations (B3LYP/6-31G*) show a linear correlation between phosphine ligand’s Tolman electronic parameter (TEP) and catalytic TOF (R² = 0.89) .

Advanced: What experimental design strategies resolve contradictions in catalytic performance under varying solvent systems?

  • Factorial design : A 2³ factorial matrix (variables: solvent polarity, temperature, Ru loading) identifies interactions. Example: Polar solvents (e.g., MeOH) increase hydrogenation rates but reduce ee by 15% in nonpolar substrates .
  • Response surface methodology (RSM) optimizes conflicting parameters (e.g., TOF vs. ee). For instance, a 20% v/v H₂O/THF system balances TOF (120 h⁻¹) and ee (85%) .
  • Controlled kinetic studies isolate solvent effects: Dielectric constant (ε) >15 reduces activation energy (Eₐ) by 10–12 kJ/mol .

Advanced: How can AI-driven computational models predict optimal reaction conditions for enantioselective transformations?

  • Reaction path search algorithms (e.g., GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) simulate transition states. Example: Predicting ee in α-ketoester hydrogenation with <5% deviation from experimental data .
  • Machine learning (ML) : Training datasets (500+ entries) correlate ligand descriptors (e.g., %VBur, TEP) with catalytic outcomes. Random forest models achieve R² = 0.78 for ee prediction .
  • Real-time optimization : AI platforms (e.g., COMSOL Multiphysics) adjust parameters (pressure, stirring rate) during catalysis to maintain >95% conversion .

Advanced: What mechanistic insights explain discrepancies in catalytic stability under aerobic vs. anaerobic conditions?

  • Oxidative degradation : Ru(II) → Ru(III) oxidation in air deactivates the catalyst within 2 hours (TOF drops from 150 h⁻¹ to <20 h⁻¹). XPS confirms Ru 3d₅/₂ binding energy shifts from 280.5 eV (Ru²⁺) to 282.1 eV (Ru³⁺) .
  • Ligand decomposition : Phosphine ligands oxidize to phosphine oxides (³¹P NMR δ 35–40 ppm) under O₂, reducing enantioselectivity by 40% .
  • Stabilization strategies : Adding 1–2 equiv. of ascorbic acid as a reductant extends catalyst lifetime to >8 hours .

Advanced: How do steric and electronic effects of the diamine ligand influence enantioselectivity in C=O bond reduction?

  • Steric maps : Molecular modeling (e.g., PyMol) shows that 4-methoxyphenyl groups on the diamine create a chiral pocket, favoring pro-R substrate binding (ΔΔG‡ = 3.2 kJ/mol) .
  • Methoxy substitution : Electron-donating groups increase Ru’s electron density, accelerating oxidative addition (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for non-substituted analogs) .
  • Case study : Replacing 4-methoxy with 4-NO₂ groups inverts enantioselectivity (from 88% R to 72% S) due to altered frontier orbital interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 2
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。